3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one
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Overview
Description
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is a complex organic compound that features a benzoxazole moiety linked to a chromenone structure via a sulfanylacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or acid under acidic conditions.
Sulfanylacetyl Bridge Formation: The benzoxazole derivative is then reacted with a sulfanylacetyl chloride in the presence of a base such as triethylamine to form the sulfanylacetyl intermediate.
Coupling with Chromenone: The final step involves coupling the sulfanylacetyl intermediate with a chromenone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution: The chlorine atom in the benzoxazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted benzoxazole derivatives
Scientific Research Applications
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Uniqueness
3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is unique due to its specific combination of benzoxazole and chromenone moieties, which confer distinct chemical and biological properties. Its sulfanylacetyl bridge also provides a versatile site for further functionalization and derivatization .
Properties
Molecular Formula |
C18H10ClNO4S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]chromen-2-one |
InChI |
InChI=1S/C18H10ClNO4S/c19-11-5-6-16-13(8-11)20-18(24-16)25-9-14(21)12-7-10-3-1-2-4-15(10)23-17(12)22/h1-8H,9H2 |
InChI Key |
GRFSTWMAPNRLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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